
1,2-Dibromoethane-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dibromoethane-d3 is a deuterated derivative of 1,2-dibromoethane, with the chemical formula C2HD3Br2. It is a stable isotope-labeled compound used in various scientific research applications. The presence of deuterium atoms makes it particularly useful in studies involving nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.
Méthodes De Préparation
1,2-Dibromoethane-d3 can be synthesized through several methods. One common synthetic route involves the bromination of deuterated ethylene (C2D4) with bromine (Br2) under controlled conditions. The reaction typically occurs in an inert solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3) at low temperatures to prevent side reactions. The reaction can be represented as follows:
C2D4+Br2→C2HD3Br2
Industrial production methods for this compound are similar to those used for its non-deuterated counterpart, involving large-scale bromination processes with appropriate safety measures to handle the toxic and corrosive nature of bromine.
Analyse Des Réactions Chimiques
1,2-Dibromoethane-d3 undergoes various chemical reactions, including:
-
Substitution Reactions: : It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-). For example, the reaction with sodium hydroxide (NaOH) can produce ethylene glycol-d3:
C2HD3Br2+2NaOH→C2HD3(OH)2+2NaBr
-
Elimination Reactions: : When treated with strong bases like potassium hydroxide (KOH) in ethanol, this compound can undergo dehydrohalogenation to form deuterated ethylene (C2D2):
C2HD3Br2+2KOH→C2D2+2KBr+2H2O
-
Reduction Reactions: : It can be reduced to ethane-d3 using reducing agents such as zinc (Zn) and hydrochloric acid (HCl):
C2HD3Br2+Zn+2HCl→C2HD3+ZnBr2+H2
Applications De Recherche Scientifique
1,2-Dibromoethane-d3 is widely used in scientific research due to its unique properties. Some of its applications include:
NMR Spectroscopy: The deuterium atoms in this compound make it an excellent internal standard for NMR spectroscopy, allowing researchers to study molecular structures and dynamics with high precision.
Tracer Studies: It is used as a tracer in chemical and biological studies to track the movement and transformation of molecules in various systems.
Isotope Labeling: In organic synthesis, it serves as a labeled reagent to investigate reaction mechanisms and pathways.
Environmental Studies: It is employed in environmental research to study the fate and transport of brominated compounds in ecosystems.
Mécanisme D'action
The mechanism of action of 1,2-dibromoethane-d3 involves its interaction with nucleophiles and bases in various chemical reactions. The deuterium atoms do not significantly alter the reactivity of the compound compared to its non-deuterated counterpart, but they provide valuable information in mechanistic studies through isotope effects. The molecular targets and pathways involved in its reactions are similar to those of 1,2-dibromoethane, with the added benefit of deuterium labeling for enhanced analytical capabilities.
Comparaison Avec Des Composés Similaires
1,2-Dibromoethane-d3 can be compared with other similar compounds such as:
1,2-Dibromoethane (C2H4Br2): The non-deuterated version, widely used as a fumigant and in organic synthesis.
1,2-Dibromoethane-d2 (C2D2Br2): Another deuterated derivative with two deuterium atoms, used in similar applications as this compound.
Bromoethane-d5 (C2D5Br): A deuterated ethyl bromide used in organic synthesis and NMR studies.
The uniqueness of this compound lies in its specific deuterium labeling, which provides distinct advantages in analytical and mechanistic studies, making it a valuable tool in scientific research.
Propriétés
Numéro CAS |
117164-17-7 |
|---|---|
Formule moléculaire |
C2H4Br2 |
Poids moléculaire |
190.88 g/mol |
Nom IUPAC |
1,2-dibromo-1,1,2-trideuterioethane |
InChI |
InChI=1S/C2H4Br2/c3-1-2-4/h1-2H2/i1D,2D2 |
Clé InChI |
PAAZPARNPHGIKF-APAIHEESSA-N |
SMILES isomérique |
[2H]C(C([2H])([2H])Br)Br |
SMILES canonique |
C(CBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



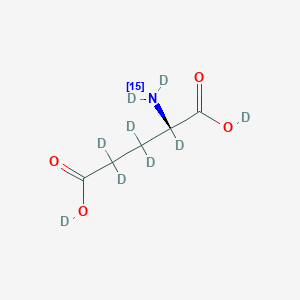

![[4-[(E)-[[2-(4-ethylphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B15088676.png)
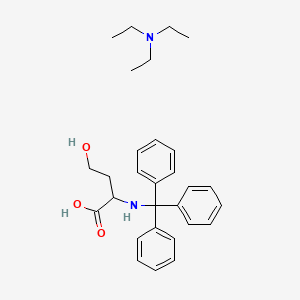
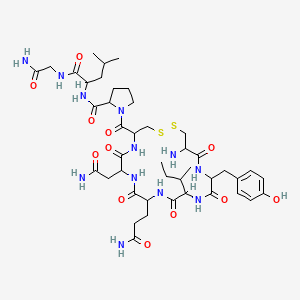


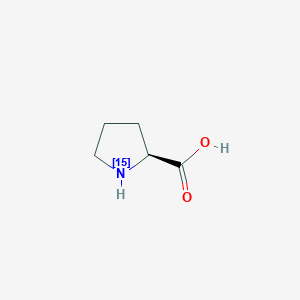
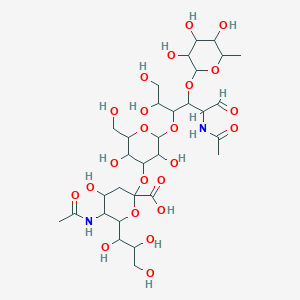
![7',19'-dihydroxy-1-oxospiro[2-benzofuran-3,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-5-carboxylic acid;7',19'-dihydroxy-3-oxospiro[2-benzofuran-1,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-5-carboxylic acid](/img/structure/B15088739.png)
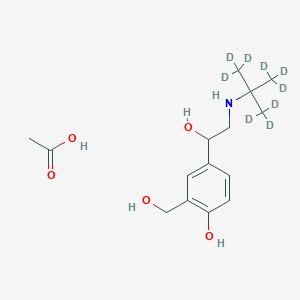

![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-3H-purin-6-one](/img/structure/B15088763.png)
